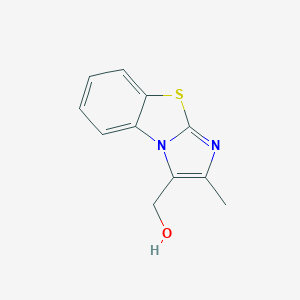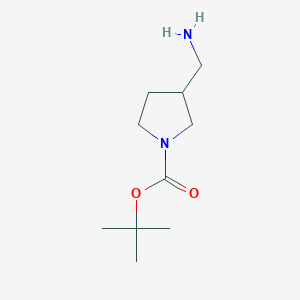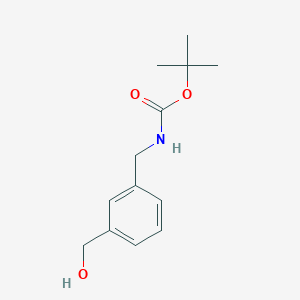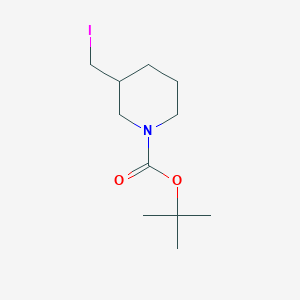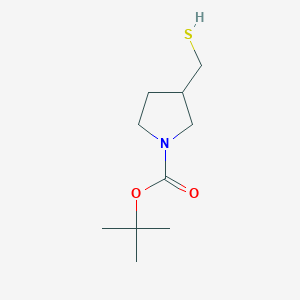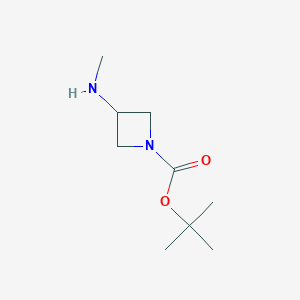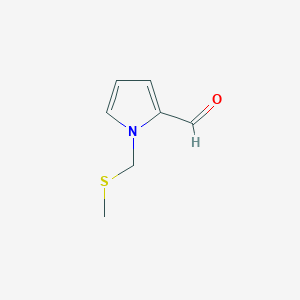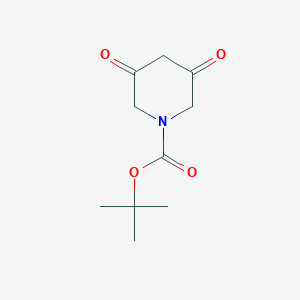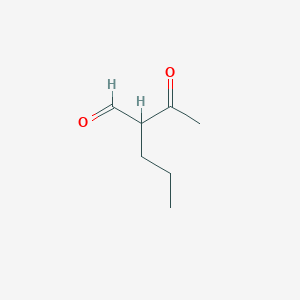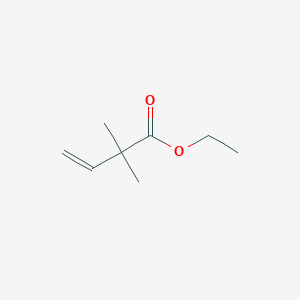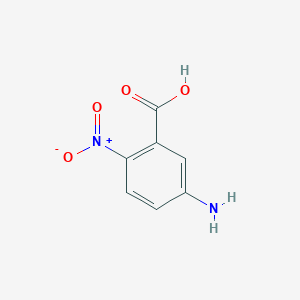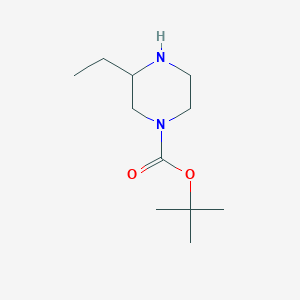
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 301221-79-4 . It has a molecular weight of 306.2 and is typically stored at room temperature .
Synthesis Analysis
The synthesis of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate involves several steps. In one study, the title compound was characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . In another study, the intermediates reacted with tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate to afford intermediates .Molecular Structure Analysis
The molecular structure of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate was evaluated using X-ray diffraction (XRD) .Chemical Reactions Analysis
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate has been used as a reactant in various chemical reactions. For instance, it has been used to afford intermediates .Physical And Chemical Properties Analysis
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 306.20 g/mol . The computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pim-1 Inhibitors
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is used as a reactant in the synthesis of Pim-1 inhibitors. Pim-1 is a proto-oncogene that encodes a serine/threonine kinase which is implicated in several types of cancer. Inhibitors targeting Pim-1 can potentially serve as therapeutic agents for treating cancer .
Development of GPR119 Agonists for Type II Diabetes
This compound is also utilized in creating selective GPR119 agonists. GPR119 is a G protein-coupled receptor that plays a significant role in glucose homeostasis and energy balance, making it a target for type II diabetes treatment .
HIV-1 Replication Inhibitors
Another application involves the development of M-tropic (R5) HIV-1 replication inhibitors. These inhibitors are crucial in the fight against HIV, as they can potentially prevent the virus from replicating within the host cells .
HDAC Inhibitors
The compound serves as a reactant for synthesizing HDAC inhibitors. Histone deacetylases (HDACs) are enzymes involved in modifying chromatin structure and regulating gene expression. HDAC inhibitors have therapeutic potential in cancer treatment, neurodegenerative diseases, and more .
Selective 5-HT6 Antagonists
It is also used in the synthesis of selective 5-HT6 antagonists. The 5-HT6 receptor is associated with cognition, learning, memory, and can be a target for treating various neurological disorders .
Vinylogous Mannich Reactions
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a reactant for three-component vinylogous Mannich reactions. These reactions are valuable in organic synthesis for constructing carbon-carbon bonds and generating bioactive molecules .
Intermediate for Biologically Active Compounds
This chemical serves as an important intermediate in synthesizing various biologically active compounds, such as crizotinib, which is used in cancer therapy .
Computational Chemistry Programs
The compound’s data can be utilized in computational chemistry programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce simulation visualizations that are crucial for understanding molecular interactions and dynamics .
Safety and Hazards
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is associated with several safety hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice in case of persistent irritation .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSGTXIVIMOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592693 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
CAS RN |
301221-79-4 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

